3-Amino-4-hydroxy-5-methylbenzoic acid
Overview
Description
3-Amino-4-hydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, characterized by the presence of an amino group at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 5-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxy-5-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-hydroxy-5-methylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological processes. For example, the compound can be produced via microbial fermentation using genetically engineered strains of Escherichia coli. This method is advantageous due to its sustainability and the ability to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxy-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 3-Amino-4-oxo-5-methylbenzoic acid.
Reduction: 3-Amino-4-hydroxy-5-methylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Amino-4-hydroxy-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in aromatic amino acid metabolism. It may also interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its structural features suggest potential interactions with enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxybenzoic acid: Lacks the methyl group at the 5-position.
4-Amino-3-hydroxybenzoic acid: The positions of the amino and hydroxyl groups are reversed.
3-Hydroxy-4-methylbenzoic acid: Lacks the amino group at the 3-position
Uniqueness
3-Amino-4-hydroxy-5-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups on the benzene ring allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-amino-4-hydroxy-5-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,10H,9H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIONRAIHIPQSSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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